![molecular formula C23H20O3 B8101716 Phenol, 4,4'-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis-](/img/structure/B8101716.png)
Phenol, 4,4'-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4,4’-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- is an organic compound with the molecular formula C23H20O3 It is a derivative of phenol, characterized by the presence of two phenolic groups connected through a 2-methoxy-1,4-phenylene bridge with ethene linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-1,4-phenylenediamine and phenol derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4,4’-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethene linkages to ethane linkages, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Phenol, 4,4’-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural properties make it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of Phenol, 4,4’-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The compound’s ability to form stable complexes with proteins and other macromolecules is a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4,4’-[(1-methylethylidene)bis-]: This compound has a similar structure but with a different bridging group, leading to distinct chemical and physical properties.
Phenol, 4,4’-[(1,4-phenylene)di-(1E)-2,1-ethenediyl]bis-: Lacks the methoxy group, resulting in different reactivity and applications.
Uniqueness
Phenol, 4,4’-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This structural feature enhances its potential for specific applications in materials science and medicinal chemistry.
Propiedades
IUPAC Name |
4-[(E)-2-[3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-methoxyphenyl]ethenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-26-23-15-19(4-2-17-6-10-21(24)11-7-17)14-20(16-23)5-3-18-8-12-22(25)13-9-18/h2-16,24-25H,1H3/b4-2+,5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVLNUVXFGTMFC-ZUVMSYQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)C=CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)O)/C=C/C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z,5Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-pyrrol-2-ylidenepyrrole](/img/structure/B8101633.png)
![[(5R,6Z,8Z,10Z,13S,14S,15R,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B8101643.png)

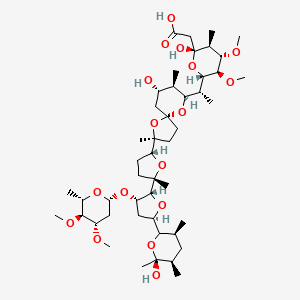
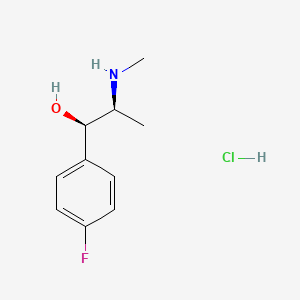
![[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4Z,6Z,9S,10S,11R,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B8101678.png)
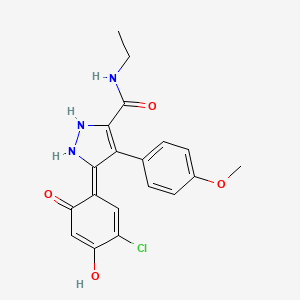
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B8101703.png)
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,16'Z,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B8101721.png)
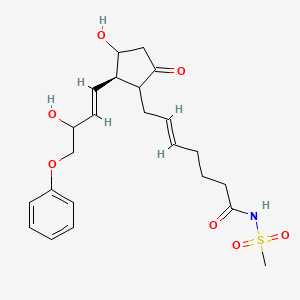

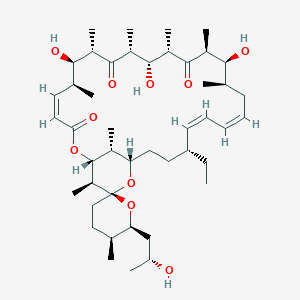
![(1R)-2-(2-ethylphenoxy)-1-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]ethanol;hydrochloride](/img/structure/B8101735.png)
![N-[(Z)-[1-(5-fluoropentyl)-2-oxoindol-3-ylidene]amino]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B8101750.png)
